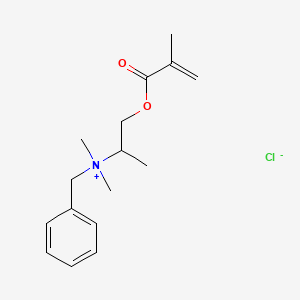
Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with the chemical formula C15H22ClNO2. It is known for its applications in various fields, including organic synthesis, antimicrobial treatments, and as a catalyst in chemical reactions .
Métodos De Preparación
The synthesis of Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves the following steps :
Reaction of Methylbenzylamine with Acryloyl Chloride: Methylbenzylamine is reacted with acryloyl chloride to form an intermediate compound.
Reaction with Ethylene Oxide: The intermediate is then reacted with ethylene oxide to introduce the oxyethyl group.
Quaternization with Methyl Chloride: Finally, the compound is quaternized using methyl chloride to form the desired product.
Industrial production methods may vary slightly depending on the desired purity and scale of production. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or acetone to facilitate the reactions .
Análisis De Reacciones Químicas
Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride undergoes several types of chemical reactions :
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted ammonium compounds .
Aplicaciones Científicas De Investigación
Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of scientific research applications :
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound exhibits antimicrobial properties, making it useful in the development of disinfectants and antiseptics.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is employed in the treatment of textiles and water purification processes due to its antimicrobial and surfactant properties.
Mecanismo De Acción
The mechanism of action of Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cell membranes . As a quaternary ammonium compound, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property is particularly useful in its application as an antimicrobial agent.
Comparación Con Compuestos Similares
Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride can be compared with other quaternary ammonium compounds such as :
Benzyldimethyl(2-(1-oxoallyl)oxyethyl)ammonium chloride: Similar structure but lacks the methyl group on the allyl moiety.
Methacryloxyethyldimethylbenzyl ammonium chloride: Contains a methacryloxy group instead of the acryloxy group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for specialized applications .
Propiedades
Número CAS |
94086-97-2 |
|---|---|
Fórmula molecular |
C16H24ClNO2 |
Peso molecular |
297.82 g/mol |
Nombre IUPAC |
benzyl-dimethyl-[1-(2-methylprop-2-enoyloxy)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C16H24NO2.ClH/c1-13(2)16(18)19-12-14(3)17(4,5)11-15-9-7-6-8-10-15;/h6-10,14H,1,11-12H2,2-5H3;1H/q+1;/p-1 |
Clave InChI |
QFAMIUUOKOEDJN-UHFFFAOYSA-M |
SMILES canónico |
CC(COC(=O)C(=C)C)[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



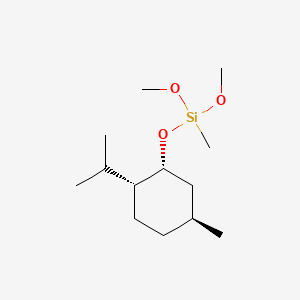
![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)

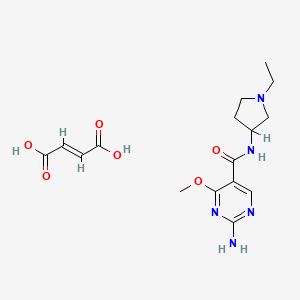
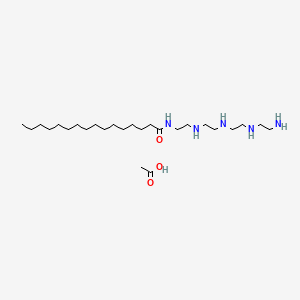

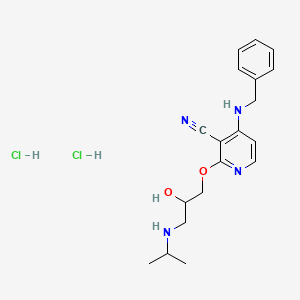
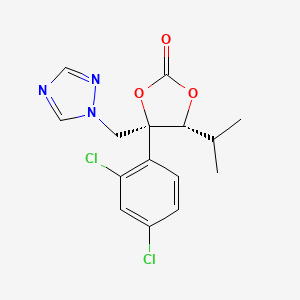
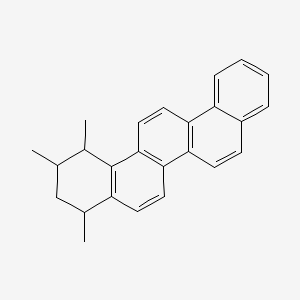
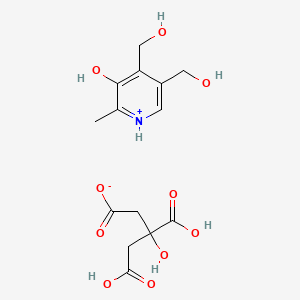
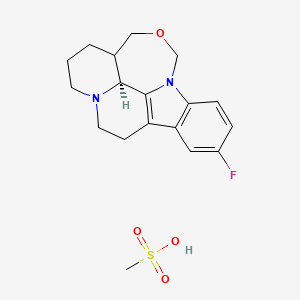
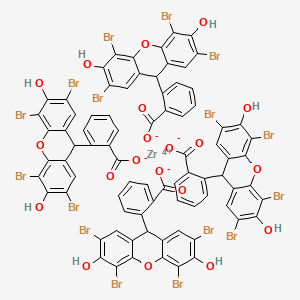
![2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate](/img/structure/B15181515.png)
